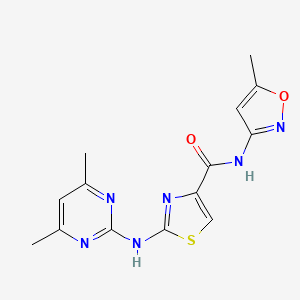

![molecular formula C15H12N2O2S B2580881 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 194479-08-8](/img/structure/B2580881.png)

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid

カタログ番号 B2580881

CAS番号:

194479-08-8

分子量: 284.33

InChIキー: HSDSEYKDYSEFBN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid” is a chemical compound with the CAS Number: 194479-08-8 . It has a molecular weight of 284.34 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid . The InChI code is 1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.34 . It is typically stored at room temperature and is available in powder form .科学的研究の応用

- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its ability to inhibit specific enzymes involved in tumor growth . Further studies are needed to validate its efficacy.

- Anti-inflammatory Effects : The benzimidazole moiety in this compound suggests potential anti-inflammatory activity, making it a candidate for drug development .

- Nonlinear Optical (NLO) Properties : Vibrational spectroscopy studies have investigated the dipole moment, linear polarizability, and first-order hyperpolarizability of this compound for potential NLO applications .

- Organic Semiconductors : Its π-conjugated structure makes it interesting for organic electronics and semiconducting materials .

- Ligand for Metal Ions : The sulfur atom in the benzimidazole ring can coordinate with metal ions, leading to the formation of metal complexes with diverse properties .

- Fluorescent Properties : Researchers have studied its photophysical behavior, including fluorescence emission, which could be useful in sensors or imaging applications .

- Host-Guest Interactions : The benzimidazole-2-thiomethylbenzoic acid can participate in host-guest interactions, potentially forming inclusion complexes with other molecules .

Medicinal Chemistry and Drug Development

Materials Science and Nanotechnology

Coordination Chemistry and Metal Complexes

Photophysics and Luminescence

Supramolecular Chemistry

Biological Applications

特性

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDSEYKDYSEFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid | |

Synthesis routes and methods I

Procedure details

4.6 g (30 mmol) of 2-mercaptobenzimidazole were initially introduced into 60 ml of dry DMF, 8.3 g (60 mmol) of K2CO3 were added, and a solution of 6.7 g (31 mmol) of α-bromo-4-toluic acid in 15 ml of dry DMF was added dropwise at room temperature. After 4 hours, a solid residue was filtered off with suction, the DMF was removed in vacuo, and the residue was taken up in aqueous hydrochloric acid at pH 2. Crystals of the title compound separated out, and these were washed with water, methanol and ether and dried.

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)

![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

![3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580803.png)

![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)

![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)

![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2580820.png)

![N-(2-Hydroxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2580821.png)